molecular formula C11H13N3 B2360081 1-(Pyridin-4-yl)piperidine-4-carbonitrile CAS No. 1365155-44-7

1-(Pyridin-4-yl)piperidine-4-carbonitrile

Cat. No. B2360081
Key on ui cas rn: 1365155-44-7
M. Wt: 187.246
InChI Key: RDGPCBQPYJDZBA-UHFFFAOYSA-N
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Patent
US08680159B2

Procedure details

At 0° C., BH3-DMS (1.089 ml, 11.336 mmol, 4 eq) and BF3-Et2O (355 4 2.83 mmol, 1 eq) were added to a solution of 1-(pyridin-4-yl)piperidine-4-carbonitrile (530 mg, 2.83 mmol, 1 eq) in THF (10 ml) and heated for 1 h at boiling temperature. The reaction mixture was hydrolyzed with MeOH (15 ml) and concentrated under reduced pressure. The white solid so obtained was used in the next stage without being purified further. Yield: quantitative
[Compound]
Name
BH3-DMS
Quantity
1.089 mL
Type
reactant
Reaction Step One
Quantity
2.83 mmol
Type
reactant
Reaction Step One
Quantity
530 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
B(F)(F)F.CCOCC.[N:10]1[CH:15]=[CH:14][C:13]([N:16]2[CH2:21][CH2:20][CH:19]([C:22]#[N:23])[CH2:18][CH2:17]2)=[CH:12][CH:11]=1.CO>C1COCC1>[N:10]1[CH:15]=[CH:14][C:13]([N:16]2[CH2:17][CH2:18][CH:19]([CH2:22][NH2:23])[CH2:20][CH2:21]2)=[CH:12][CH:11]=1 |f:0.1|

Inputs

Step One
Name
BH3-DMS
Quantity
1.089 mL
Type
reactant
Smiles
Name
Quantity
2.83 mmol
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
530 mg
Type
reactant
Smiles
N1=CC=C(C=C1)N1CCC(CC1)C#N
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The white solid so obtained
CUSTOM
Type
CUSTOM
Details
without being purified further

Outcomes

Product
Name
Type
Smiles
N1=CC=C(C=C1)N1CCC(CC1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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